BX-2819

Malaria Parasitology Hsp90 Biology

Substituting Hsp90 inhibitors without rigorous validation often yields irreproducible results due to scaffold-dependent pharmacology. BX-2819, a non-ansamycin triazolothione-resorcinol Hsp90 inhibitor, directly addresses this challenge: • ~2-fold PfHsp90-over-human selectivity (Ki 24 vs 49 nM) - ideal for dissecting host-parasite chaperone biology in malaria models. • Avg. antiproliferative IC50 of 32 nM across cancer lines; durable >16 h client protein (ErbB2) suppression in NCI-N87 & HT-29 xenografts. • Chemically distinct from ansamycins (e.g., 17-AAG), overcoming template-related drawbacks for robust MoA and resistance studies.

Molecular Formula C21H24N4O4S
Molecular Weight 428.5 g/mol
Cat. No. B12383018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX-2819
Molecular FormulaC21H24N4O4S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3O)O)C(C)C
InChIInChI=1S/C21H24N4O4S/c1-4-29-21(28)22-11-13-5-7-14(8-6-13)25-19(23-24-20(25)30)16-9-15(12(2)3)17(26)10-18(16)27/h5-10,12,26-27H,4,11H2,1-3H3,(H,22,28)(H,24,30)
InChIKeyVVLULBZUIUWMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BX-2819 for Antimalarial and Cancer Research: A Potent, Non-Ansamycin Hsp90 Inhibitor with Defined Target Engagement


BX-2819 is a small-molecule inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90), characterized as a non-ansamycin compound containing a resorcinol and triazolothione core [1]. It functions by competitively binding to the ADP/ATP-binding pocket in the N-terminal domain of Hsp90, thereby disrupting its chaperone cycle and leading to the degradation of multiple oncogenic or essential client proteins [1]. Unlike the classic ansamycin inhibitors like geldanamycin and its derivative 17-AAG, BX-2819's distinct chemical scaffold offers a different selectivity and toxicity profile, making it a valuable chemical probe for investigating Hsp90 biology in both cancer and parasitic diseases such as malaria [2].

Why BX-2819 Cannot Be Simply Substituted with Other Hsp90 Inhibitors Like XL888 or Geldanamycin


Hsp90 inhibitors are a chemically diverse class, and their efficacy and safety are critically dependent on subtle differences in binding affinity, selectivity for specific Hsp90 isoforms or orthologs, and downstream effects on client protein degradation [1]. BX-2819 exhibits a unique biochemical and cellular profile that distinguishes it from other well-known Hsp90 inhibitors such as XL888 and the ansamycin geldanamycin (17-AAG) [2]. Key differentiators include its differential binding affinity for human versus *Plasmodium falciparum* Hsp90, its distinct potency in various cancer cell lines, and its specific impact on the proteostasis network [1][2]. Therefore, substituting BX-2819 with another Hsp90 inhibitor without rigorous experimental validation can lead to divergent and non-comparable biological outcomes, invalidating research hypotheses and complicating the interpretation of target engagement and mechanism-of-action studies.

Quantitative Evidence Guide: BX-2819's Differentiated Potency, Affinity, and Functional Selectivity


BX-2819 Demonstrates Moderate Selectivity for P. falciparum Hsp90 Over Human Hsp90

In a direct, head-to-head competitive binding assay, BX-2819 exhibited a 2-fold higher affinity for P. falciparum (Pf) Hsp90 compared to human (Hs) Hsp90, a property that distinguishes it from the comparator XL888, which showed a 4.8-fold selectivity for PfHsp90 [1].

Malaria Parasitology Hsp90 Biology

BX-2819 Exhibits Superior Antiproliferative Activity in a Panel of Cancer Cell Lines Compared to 17-AAG

BX-2819 was compared to the prototypical Hsp90 inhibitor, 17-AAG, in a panel of four cancer cell lines. While having a similar mechanism, BX-2819 consistently demonstrated a lower average IC50 for growth inhibition across the tested panel [1].

Oncology Cancer Cell Biology Drug Discovery

BX-2819 Shows Differentiated In Vitro Antiplasmodial Potency Relative to XL888

In a direct comparison against P. falciparum blood-stage parasites, BX-2819 demonstrated a lower potency (higher EC50) compared to XL888, a key differentiator for experimental design [1].

Antimalarial P. falciparum Parasite Biology

In Vivo Tumor Growth Inhibition with BX-2819 Correlates with Prolonged Pharmacodynamic Effects

BX-2819 has demonstrated significant in vivo efficacy in human tumor xenograft models. Its ability to inhibit tumor growth is linked to sustained suppression of Hsp90 client protein expression in the tumor tissue [1]. While head-to-head in vivo comparison data with other Hsp90 inhibitors are not available from the provided sources, the study establishes a clear pharmacodynamic (PD) marker for its activity.

In Vivo Pharmacology Tumor Xenograft Pharmacodynamics

Recommended Research Applications for BX-2819 Based on Quantitative Evidence


Investigating Host-Parasite Hsp90 Dynamics in Malaria

Leverage BX-2819's balanced, ~2-fold selectivity for *P. falciparum* Hsp90 over human Hsp90 (Ki values of 24 nM vs. 49 nM) [1] to study the differential roles of parasite and host chaperones during infection. This profile makes it an ideal tool for experiments requiring simultaneous inhibition of both proteins, such as examining the effects on the host cell's proteostasis during parasite development, unlike XL888 which exhibits a more pronounced 4.8-fold preference for the parasite target [1].

Comparing Non-Ansamycin vs. Ansamycin Hsp90 Inhibition in Cancer Models

Use BX-2819 as a chemically distinct, non-ansamycin Hsp90 inhibitor to compare with ansamycins like 17-AAG or geldanamycin. Its robust antiproliferative activity across cancer cell lines (average IC50 of 32 nM) [2] and its proven in vivo efficacy in tumor xenografts with a durable PD effect (>16h client protein suppression) [2] make it a valuable comparator. This approach is essential for dissecting scaffold-dependent pharmacology, resistance mechanisms, and client protein degradation profiles, as BX-2819 was specifically developed to overcome the 'template-related drawbacks' of ansamycins [2].

Studying Proteasome Function via Hsp90 Inhibition in P. falciparum

Employ BX-2819 to perturb proteostasis in *P. falciparum* as a research tool, based on its demonstrated ability to inhibit PfHsp90 and the subsequent destabilization of the 26S proteasome [1]. Its defined in vitro EC50 of 0.74 μM against blood-stage parasites [1] provides a precise starting point for dose-response experiments aimed at understanding the chaperone-proteasome axis in malaria parasites, a mechanism recently elucidated with the help of this compound [1].

In Vivo Pharmacodynamic Studies of Hsp90 Inhibition in Xenograft Models

Utilize BX-2819 for in vivo studies requiring a validated biomarker of target engagement. The established link between BX-2819 administration and the significant inhibition of Hsp90 client proteins (e.g., ErbB2) in NCI-N87 and HT-29 tumor xenografts for over 16 hours [2] provides a robust experimental framework. This scenario is particularly valuable for researchers needing to confirm on-target effects of their genetic or pharmacological interventions in an in vivo cancer model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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